1-(2-Amino-6-chlorophenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-6-chlorophenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a chlorine atom, and a bromine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-chlorophenyl)-2-bromopropan-1-one typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by reduction to introduce the amino group, and finally bromination to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2-chloro-6-nitrophenyl derivatives in the presence of a solvent . This method is advantageous due to its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-chlorophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(2-Amino-6-chlorophenyl)-2-bromopropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-chlorophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and halogen groups play a crucial role in its reactivity and binding affinity to various biological molecules . These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Amino-6-chlorophenol: Shares the amino and chlorine groups but lacks the bromine atom.
2-Amino-6-bromophenol: Similar structure but with a bromine atom instead of chlorine.
1-(2-Amino-6-chlorophenyl)ethanol: Contains an ethanol group instead of a propanone backbone.
Uniqueness: 1-(2-Amino-6-chlorophenyl)-2-bromopropan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and halogen groups allows for versatile chemical modifications and interactions.
Properties
Molecular Formula |
C9H9BrClNO |
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Molecular Weight |
262.53 g/mol |
IUPAC Name |
1-(2-amino-6-chlorophenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(10)9(13)8-6(11)3-2-4-7(8)12/h2-5H,12H2,1H3 |
InChI Key |
RKOSODIKKLUCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1Cl)N)Br |
Origin of Product |
United States |
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